molecular formula C19H30N2O B15287577 3(c)Micro-hydroxyandrost-5-en-17-hydrazone

3(c)Micro-hydroxyandrost-5-en-17-hydrazone

Cat. No.: B15287577
M. Wt: 302.5 g/mol
InChI Key: WTKFUDDFHUANII-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Androstenone Hydrazone can be synthesized from dehydroepiandrosterone through a reaction involving hydrazine hydrate and barium sulfate in ethanol and water. The reaction is carried out at 20-30°C for 12 hours, followed by crystallization to obtain the product . Another method involves the reaction of appropriate hydrazides with aldehydes or ketones in various organic solvents .

Industrial Production Methods: Industrial production of Androstenone Hydrazone typically follows the synthetic routes mentioned above, with large-scale reactions being optimized for yield and purity. The use of mechanochemical and solid-state melt reactions has also been explored for efficient production .

Chemical Reactions Analysis

Types of Reactions: Androstenone Hydrazone undergoes various chemical reactions, including:

    Oxidation: Involves the conversion of the hydrazone group to other functional groups.

    Reduction: Reduction of the hydrazone group to form corresponding amines.

    Substitution: Nucleophilic substitution reactions involving the hydrazone group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted hydrazones or other derivatives.

Mechanism of Action

The mechanism of action of Androstenone Hydrazone involves its interaction with molecular targets and pathways. It acts as a ligand, binding to specific receptors and enzymes, thereby modulating their activity. The compound’s hydrazone group plays a crucial role in its biological activity, facilitating interactions with various biomolecules .

Comparison with Similar Compounds

Uniqueness of Androstenone Hydrazone: Androstenone Hydrazone stands out due to its specific hydrazone linkage to the androstenone structure, which imparts unique biological and chemical properties. Its applications in analytical chemistry and pharmaceutical synthesis further highlight its distinctiveness .

Properties

IUPAC Name

17-hydrazinylidene-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O/c1-18-9-7-13(22)11-12(18)3-4-14-15-5-6-17(21-20)19(15,2)10-8-16(14)18/h3,13-16,22H,4-11,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKFUDDFHUANII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=NN)CC=C4C3(CCC(C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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